molecular formula C16H16N2Na2O7S2 B10828160 Temocillin (disodium)

Temocillin (disodium)

Cat. No.: B10828160
M. Wt: 458.4 g/mol
InChI Key: MRGCZDWBFFUEES-CWBCWDDISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

BRL 17421 disodium, also known as temocillin disodium, is a semisynthetic beta-lactam antibiotic. It is a 6-alpha-methoxy derivative of ticarcillin and belongs to the beta-lactam family. This compound is known for its exceptional stability against a wide range of bacterial beta-lactamases and is primarily active against Enterobacteriaceae .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of BRL 17421 disodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product. The compound is then formulated into a disodium salt for enhanced solubility and stability .

Chemical Reactions Analysis

Types of Reactions

BRL 17421 disodium primarily undergoes hydrolysis reactions due to the presence of the beta-lactam ring. It is resistant to hydrolysis by most beta-lactamases, which makes it effective against beta-lactamase-producing bacteria .

Common Reagents and Conditions

The hydrolysis of BRL 17421 disodium can be catalyzed by strong acids or bases. due to its stability, it is less susceptible to hydrolysis compared to other beta-lactam antibiotics. The compound is also stable under physiological conditions, which contributes to its prolonged serum levels in humans .

Major Products Formed

The major product formed from the hydrolysis of BRL 17421 disodium is the inactive penicilloic acid derivative. This reaction occurs when the beta-lactam ring is opened, rendering the antibiotic inactive .

Scientific Research Applications

BRL 17421 disodium has several scientific research applications, particularly in the fields of microbiology and pharmacology. It is used to study the mechanisms of beta-lactamase resistance and the pharmacokinetics of beta-lactam antibiotics. Additionally, it is employed in clinical research to evaluate its efficacy against resistant bacterial strains, especially Enterobacteriaceae .

In medicine, BRL 17421 disodium is used to treat infections caused by beta-lactamase-producing bacteria. Its high stability and prolonged serum levels make it suitable for treating severe infections, including urinary tract infections and respiratory tract infections .

Mechanism of Action

BRL 17421 disodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

The addition of the 6-alpha-methoxy group to the ticarcillin structure confers resistance to hydrolysis by Ambler classes A and C beta-lactamases, including extended-spectrum beta-lactamases and Klebsiella pneumoniae carbapenemase .

Properties

Molecular Formula

C16H16N2Na2O7S2

Molecular Weight

458.4 g/mol

IUPAC Name

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1

InChI Key

MRGCZDWBFFUEES-CWBCWDDISA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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